Butylcyclopentane
Overview
Description
Butylcyclopentane, also known as this compound, is a useful research compound. Its molecular formula is C9H18 and its molecular weight is 126.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74179. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesizing Bicyclic Compounds : Butylcyclopentane is used for synthesizing bicyclo[2.2.1]heptanones and bicyclo[3.2.1]octanols, as shown in the research by Haynes and Katsifis (1989) in the "Australian Journal of Chemistry" (Haynes & Katsifis, 1989).
C-H Bond Functionalization Studies : The compound is utilized for studying C-H bond functionalization of cycloalkanes, as explored by Martin et al. (2021) in "The Journal of Organic Chemistry" (Martin et al., 2021).
Pharmacological Applications : It has been identified that this compound-based compounds can inhibit myopia development, enhance learning and memory, and potentially improve vision, according to a study by Chebib et al. (2008) in the "Journal of Pharmacology and Experimental Therapeutics" (Chebib et al., 2008).
Olefin Oligomerization : this compound is used in olefin oligomerization via metallacycles for dimerization, trimerization, tetramerization, and beyond, as described by McGuinness (2011) in "Chemical Reviews" (McGuinness, 2011).
Drug Discovery : Tert-butyl isosteres, closely related to this compound, are used in drug discovery for modifying properties like lipophilicity and metabolic stability in bioactive compounds, as indicated in a study by Westphal et al. (2015) in "ChemMedChem" (Westphal et al., 2015).
Analysis of Beverages : The compound is employed for determining butyltin, cyclohexyltin, and phenyltin compounds in beers and wines, based on research by Forsyth et al. (1992) in "Food Additives and Contaminants" (Forsyth et al., 1992).
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Butylcyclopentane, it is recommended to store it in a well-ventilated place and keep it cool . It is also important to prevent the chemical from entering drains and to avoid discharging it into the environment .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
butylcyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-2-3-6-9-7-4-5-8-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGHKONXGGSVDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174351 | |
Record name | Butylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2040-95-1 | |
Record name | Butylcyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2040-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butylcyclopentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butylcyclopentane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butylcyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYLCYCLOPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E6J1J5JP6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary methods for synthesizing butylcyclopentane?
A: this compound can be synthesized through the aldol condensation of cyclopentanone and butanal, followed by a hydrodeoxygenation (HDO) step []. This approach yields high-density (0.82 g mL–1) jet-fuel range cycloalkanes, including this compound, with an overall yield of approximately 80% [].
Q2: Which catalysts are effective in the synthesis of this compound?
A: Research indicates that magnesium–aluminum hydrotalcite (MgAl-HT) exhibits high activity as a catalyst for the solvent-free aldol condensation of cyclopentanone and butanal []. This effectiveness is attributed to the synergy between strong base and weak acid sites on the MgAl-HT surface []. For the HDO step, bimetallic Ni–Pd/SiO2 catalysts demonstrate higher activity compared to monometallic Ni/SiO2 and Pd/SiO2 catalysts [].
Q3: What are the thermodynamic properties of this compound?
A: Studies have determined the low-temperature thermodynamic properties of this compound, including heat capacity, heat of fusion, triple point, and purity []. These measurements were conducted using adiabatic calorimetry, and from this data, thermodynamic functions were calculated for both solid and liquid states across a temperature range of 10-370 K [].
Q4: How does the addition of a butyl group influence the reactivity of cyclopentane?
A: Research comparing the reactivity of various substituted cyclopentanes and cyclohexanes with cumyloxyl radicals reveals that the butyl group influences site-selectivity in C-H bond oxidation []. While cyclopentanes generally functionalize at the C-1 position, the presence of a butyl group, as in butylcyclohexane, shifts the site-selectivity away from C-1 and towards C-3 and C-4 []. This shift is attributed to the increasing steric bulk of the substituent [].
Q5: Beyond fuel applications, are there other areas where this compound derivatives are studied?
A: Yes, this compound derivatives are explored for their use in synthesizing various heterocyclic compounds. For instance, tert-butylcyclopentane serves as a scaffold for creating fused pyrimidin-4-ones [, ] and 1,3-oxazines and 1,3-thiazines [, ]. These heterocyclic compounds hold potential in medicinal chemistry and drug discovery.
Q6: What analytical techniques are employed to characterize this compound and its derivatives?
A: Various spectroscopic methods are used to characterize this compound and its derivatives. Infrared (IR) spectroscopy helps identify functional groups and analyze molecular vibrations []. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and DEPT experiments, provides information about the structure, connectivity, and stereochemistry of these compounds []. Additionally, Distortionless Enhancement by Polarization Transfer (DEPT) and Nuclear Overhauser Effect (NOE) measurements are used to elucidate the stereochemistry and spatial arrangement of atoms within the molecules [].
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